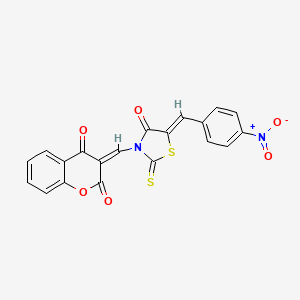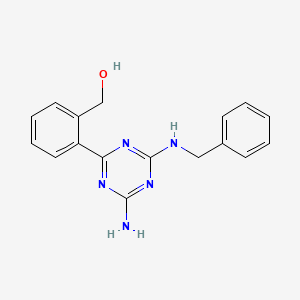
Ogerin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
ZINC67740571 has been extensively studied for its applications in various scientific fields:
Neuroscience: It is used as a tool to study the role of G protein-coupled receptor 68 in the brain.
Pharmacology: The compound is investigated for its potential therapeutic effects in modulating G protein-coupled receptor 68 activity.
Behavioral Neuroscience: Studies have shown that ZINC67740571 can impair contextual fear conditioning in mice, indicating its potential use in studying fear and anxiety-related disorders.
Mechanism of Action
- Ogerin is a small-molecule positive allosteric modulator (PAM) that primarily targets G protein-coupled receptor 68 (GPR68) . GPR68 is an understudied orphan GPCR expressed most abundantly in the brain, potentially playing important roles in learning and memory.
- This compound potentiates proton activity at the GPR68-G s pathway by acting as a PAM . It enhances the receptor’s response to protons, which may impact downstream signaling cascades.
- This compound’s effects on GPR68 likely influence various signaling pathways, including Gq, Gs, G12/13, or Gi/o proteins . These pathways regulate cellular responses and contribute to the receptor’s functional outcomes.
- This compound demonstrates bioavailability and is brain-penetrant in mice . This property allows it to reach its target in the central nervous system.
- Environmental factors, such as pH fluctuations, may influence this compound’s efficacy. Since GPR68 senses microenvironmental pH changes, alterations in extracellular pH could affect its activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It induces a leftward shift of the dose-response curve to proton-induced signaling . This interaction with GPR68 allows Ogerin to play a role in various biochemical reactions, particularly those involving pH changes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits and partially reverses TGF-β induced myofibroblast differentiation in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GPR68 . It increases pH-dependent cAMP production by GPR68 but reduces pH-dependent Ca2+ signals, suggesting that this compound acts as a biased positive allosteric modulator of GPR68 .
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are limited, it’s known that this compound has been tested in mice with a single intraperitoneal (IP) dose of 10 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with GPR68
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZINC67740571 involves the reaction of 2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenylmethanol . The detailed synthetic route includes the following steps:
Formation of the triazine ring: This step involves the reaction of appropriate precursors to form the triazine ring structure.
Amination: The introduction of amino groups to the triazine ring.
Benzylation: The addition of a benzyl group to the amino-triazine structure.
Final assembly: The coupling of the triazine derivative with phenylmethanol to form the final compound.
Industrial Production Methods
Industrial production of ZINC67740571 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ZINC67740571 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
- ZINC32587282
- ZINC4929116
- ZINC32547799
Uniqueness
ZINC67740571 is unique in its high selectivity and potency as a positive allosteric modulator of G protein-coupled receptor 68 . Compared to similar compounds, it has shown distinct pharmacological properties, making it a valuable tool for scientific research.
Properties
IUPAC Name |
[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGIEDNDSFMSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
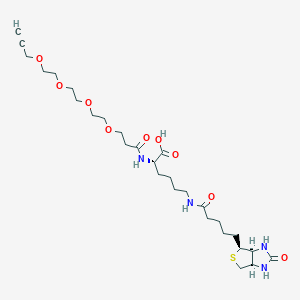
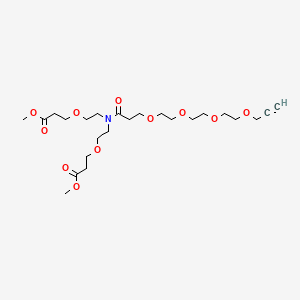
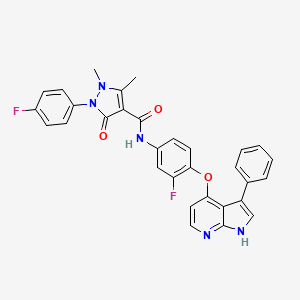

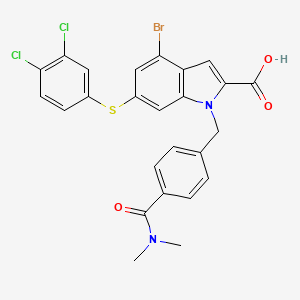
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)


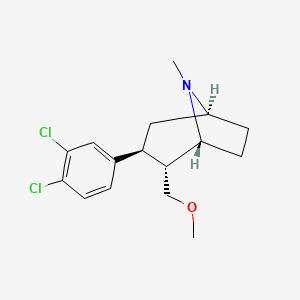
![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)
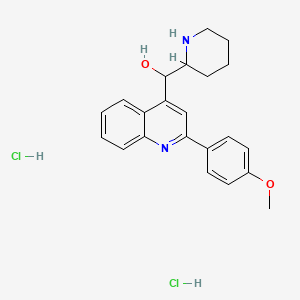
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
